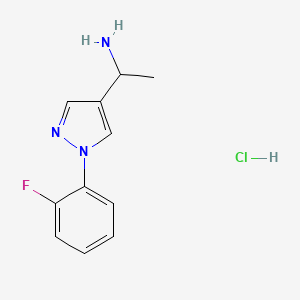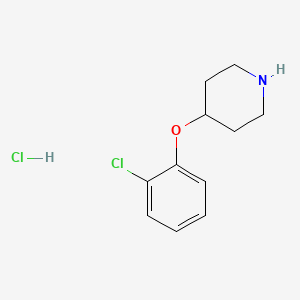
4-(2-Chlorophenoxy)piperidine hydrochloride
Übersicht
Beschreibung
“4-(2-Chlorophenoxy)piperidine hydrochloride” is a chemical compound with the empirical formula C11H15Cl2NO . It has a molecular weight of 248.15 . The compound is in solid form .
Molecular Structure Analysis
The SMILES string for “4-(2-Chlorophenoxy)piperidine hydrochloride” is Cl.Clc1ccccc1OC2CCNCC2 . The InChI is 1S/C11H14ClNO.ClH/c12-10-3-1-2-4-11(10)14-9-5-7-13-8-6-9;/h1-4,9,13H,5-8H2;1H .Physical And Chemical Properties Analysis
“4-(2-Chlorophenoxy)piperidine hydrochloride” is a solid . The compound has a molecular weight of 248.15 .Wissenschaftliche Forschungsanwendungen
Metabolic Activity and Obesity Management
- Metabolic Activity in Obese Rats : 4-(2-Chlorophenoxy)piperidine hydrochloride has been studied for its effects on metabolic activity in obese rats. It was found to cause reduced food intake and weight gain in these animals, indicating potential applications in obesity management (Massicot, Steiner, & Godfroid, 1985).
- Feeding Behavior and Obesity Reduction : This compound has demonstrated effects on feeding behavior, acting on the satiety center and reducing obesity in mice. Notably, it is the first non-amphetamine substance studied with such effects, suggesting its potential in addressing obesity without the drawbacks of amphetamine-based treatments (Massicot, Thuillier, & Godfroid, 1984).
Pharmacological Research
- Crystal and Molecular Structure Studies : Research has been conducted to determine the crystal and molecular structure of related compounds, providing insights into their pharmacological properties and potential applications (Szafran, Komasa, & Bartoszak-Adamska, 2007).
- Antimicrobial Activities : Studies have synthesized derivatives of 4-(2-Chlorophenoxy)piperidine hydrochloride to evaluate their antimicrobial properties. These studies are crucial in exploring the use of this compound in treating microbial infections (Ovonramwen, Owolabi, & Oviawe, 2019).
Energy Expenditure and Thermogenic Effect
- Activation of Energy Expenditure : Research has shown that 4-(2-Chlorophenoxy)piperidine hydrochloride can activate energy expenditure in rats. This activation is achieved by increasing resting oxygen consumption, indicating a potential application in metabolic syndrome and obesity treatment (Massicot, Ricquier, Godfroid, & Apfelbaum, 1985).
Lipolytic Effects
- Stimulation of Glycerol Release : The compound has been found to stimulate glycerol release from adipocytes, indicating its potential role in lipid metabolism and weight management (Massicot, Falcou, Steiner, & Godfroid, 1986).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(2-chlorophenoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO.ClH/c12-10-3-1-2-4-11(10)14-9-5-7-13-8-6-9;/h1-4,9,13H,5-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWOPJLHKPATCOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC=CC=C2Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20587449 | |
| Record name | 4-(2-Chlorophenoxy)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20587449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
849107-20-6 | |
| Record name | 4-(2-Chlorophenoxy)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20587449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-chlorophenoxy)piperidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

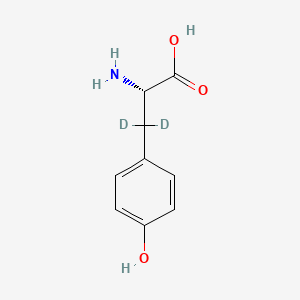

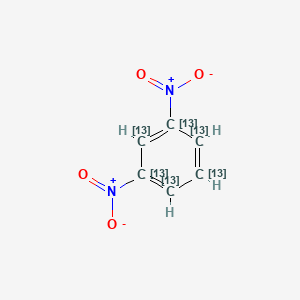
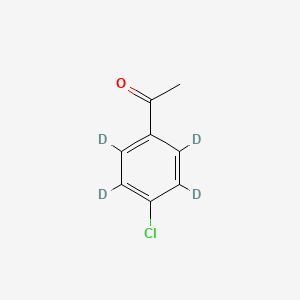
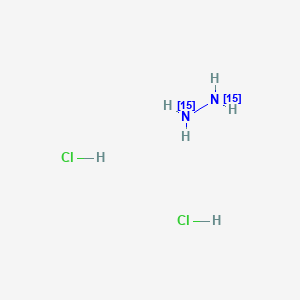
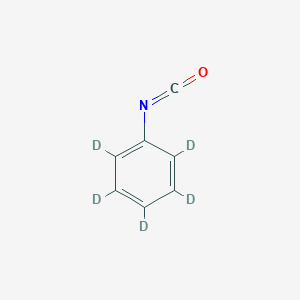
![3-[(5-Chloro-2-methylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1357215.png)

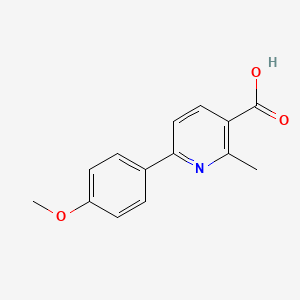

![1-[1-(2-chlorophenyl)-1H-pyrazol-4-yl]ethanone](/img/structure/B1357238.png)
